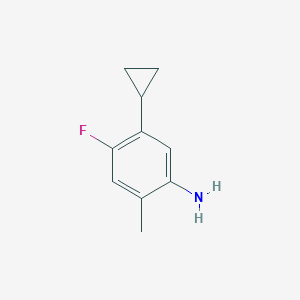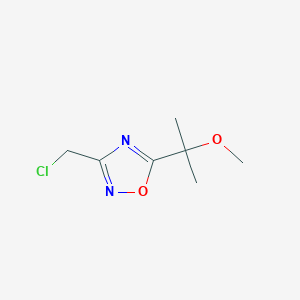
3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反应分析
Types of Reactions
3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles.
科学研究应用
3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
相似化合物的比较
Similar Compounds
- 3-Chloro-7-(2-methoxypropan-2-yl)isoquinoline
- 3-(2-methoxypropan-2-yl)oxetan-3-amine
Comparison
Compared to similar compounds, 3-(Chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is unique due to its specific oxadiazole ring structure and the presence of both chloromethyl and methoxypropan-2-yl groups
属性
CAS 编号 |
1701597-85-4 |
|---|---|
分子式 |
C7H11ClN2O2 |
分子量 |
190.63 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11ClN2O2/c1-7(2,11-3)6-9-5(4-8)10-12-6/h4H2,1-3H3 |
InChI 键 |
JCQZESDMBKTRGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC(=NO1)CCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


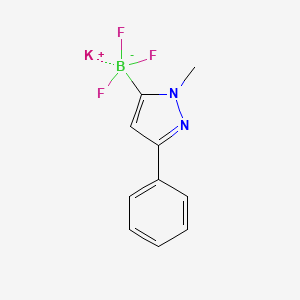
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
amine hydrochloride](/img/structure/B15297156.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
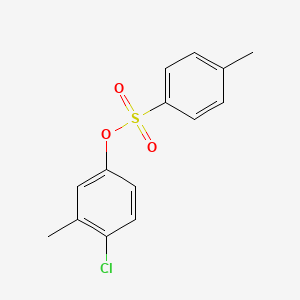
![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)
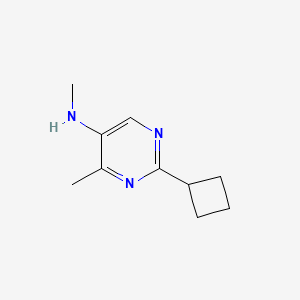
![3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)
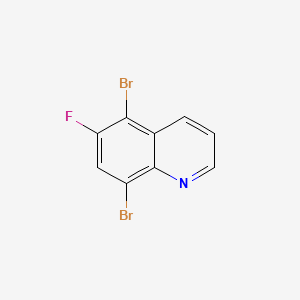
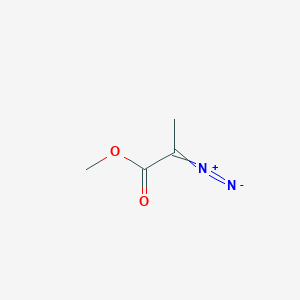
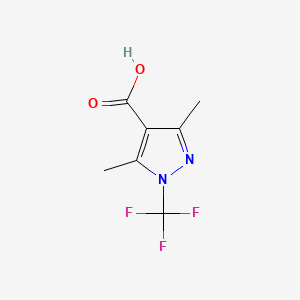
![rac-tert-butyl N-[(1R,2S)-2-aminocyclooctyl]carbamate hydrochloride](/img/structure/B15297211.png)

